1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid

Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid (CAS 1400540-11-5) is a synthetic heterocyclic building block with the molecular formula C15H17FN4O2 (MW 304.32 g/mol). It features a piperidine-4-carboxylic acid core connected via a methylene linker to a 1-(2-fluorophenyl)-1H-1,2,3-triazole moiety.

Molecular Formula C15H17FN4O2
Molecular Weight 304.32 g/mol
CAS No. 1400540-11-5
Cat. No. B1404851
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid
CAS1400540-11-5
Molecular FormulaC15H17FN4O2
Molecular Weight304.32 g/mol
Structural Identifiers
SMILESC1CN(CCC1C(=O)O)CC2=CN=NN2C3=CC=CC=C3F
InChIInChI=1S/C15H17FN4O2/c16-13-3-1-2-4-14(13)20-12(9-17-18-20)10-19-7-5-11(6-8-19)15(21)22/h1-4,9,11H,5-8,10H2,(H,21,22)
InChIKeyXBJZFAUERUTQRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid (CAS 1400540-11-5): Procurement-Relevant Structural and Physicochemical Profile


1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid (CAS 1400540-11-5) is a synthetic heterocyclic building block with the molecular formula C15H17FN4O2 (MW 304.32 g/mol). It features a piperidine-4-carboxylic acid core connected via a methylene linker to a 1-(2-fluorophenyl)-1H-1,2,3-triazole moiety . Predicted physicochemical properties include a LogP of 1.38, LogD (pH 7.4) of -1.59, topological polar surface area (TPSA) of 71 Ų, and zero violations of Lipinski's Rule of Five, suggesting a favorable profile for lead-like chemical space . The compound is commercially available at purities typically ≥95% .

CNS lead-like profile (low TPSA, single H-bond donor, zero Lipinski violations)
1,2,3-Triazole bioisostere for amide bond replacement in fragment libraries
2-Fluorophenyl group may support metabolic stability context (class-level SAR)
Free carboxylic acid enables salt and co-crystal screening workflows

Procurement Risk Assessment for 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid: Why In-Class Analogs Cannot Be Interchanged


The combination of a 1,2,3-triazole (as opposed to the 1,2,4-regioisomer), a 2-fluorophenyl N1-substituent, and a piperidine-4-carboxylic acid core creates a unique vector set that cannot be replicated by simple substitution. Even minor regioisomeric shifts (e.g., 1,2,3- vs. 1,2,4-triazole) dramatically alter the nitrogen atom placement, hydrogen-bonding geometry, and electronic distribution, which in turn affects target binding and pharmacokinetic properties. Similarly, replacing the fluorophenyl group with other aryl motifs or altering the piperidine ring to piperazine introduces distinct pKa, LogD, and conformational flexibility changes that precludes direct interchange [1]. The quantitative evidence below details these critical differentiators.

1,2,4-Triazole regioisomer: nitrogen placement shift may alter hydrogen-bonding geometry and predicted LogD, risking target engagement differences.

Piperazine-core analogs: additional H-bond donor may increase TPSA and reduce passive permeability, conflicting with CNS lead-like criteria.

Ester or amide derivatives: absence of free carboxylic acid prevents salt formation, limiting pre-formulation solubility screening options.

Quantitative Differentiation Evidence for 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid Against Closest Analogs


1,2,3-Triazole vs. 1,2,4-Triazole Regioisomer: Predicted Lipophilicity and Ionization State Comparison

The 1,2,3-triazole isomer of the target compound is predicted to exhibit a LogP of 1.38 and a LogD (pH 7.4) of -1.59, reflecting its zwitterionic character near physiological pH. In contrast, the analogous 1,2,4-triazole scaffold (e.g., 1-{[4-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]methyl}piperidine-4-carboxylic acid, CAS 1558108-17-0) is expected to show a distinct LogD profile due to altered hydrogen-bonding capacity, though experimental confirmation is lacking . This predicted difference in ionization state directly impacts passive membrane permeability and CNS penetration potential. [1]

1,2,3- vs 1,2,4-Triazole
Class-level inference
Target (1,2,3-triazole)
Predicted LogP 1.38, LogD -1.59; H-bond acceptors: 6
1,2,4-Regioisomer (CAS 1558108-17-0)
Experimental LogD not reported; predicted H-bond acceptors 6 but altered geometry
Regioisomeric shift alters hydrogen-bonding vector and may impact target engagement.
Predicted data; no experimental comparison available.
Medicinal Chemistry Physicochemical Profiling CNS Drug Discovery

Piperidine vs. Piperazine Core: Differential Physicochemical and ADME Profiles

Replacing the piperidine-4-carboxylic acid core of the target compound with a piperazine ring (as in 1-{[1-(2-fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperazine, CAS 1338692-39-9) introduces a second basic nitrogen, substantially altering the pKa and LogD profile. The target piperidine compound has 1 H-bond donor and 6 H-bond acceptors, whereas the piperazine analog has an additional H-bond donor/acceptor site. This difference is predicted to increase TPSA and reduce passive permeability for the piperazine analog, making the piperidine scaffold more suitable for CNS applications.

Piperidine vs. Piperazine Core
Class-level inference
Target (Piperidine)
HBD: 1; HBA: 6; TPSA: 71 Ų
Piperazine (CAS 1338692-39-9)
HBD: ≥2; HBA: ≥6; TPSA not reported
Lower HBD count correlates with improved passive permeability for CNS programs.
Class-level SAR; experimental TPSA for comparator not available.
Fragment-Based Drug Discovery ADME Chemical Biology

2-Fluorophenyl Substituent: Electronic and Metabolic Stability Implications

The 2-fluorophenyl group on the N1 position of the triazole ring is associated with enhanced metabolic stability compared to unsubstituted phenyl or electron-donating substituents, based on class-level SAR. The electron-withdrawing fluorine at the ortho position reduces the electron density of the aromatic ring, potentially decreasing CYP450-mediated oxidative metabolism. In contrast, 4-fluorophenyl or unsubstituted phenyl analogs typically exhibit higher intrinsic clearance in human liver microsomes. [1]

2-Fluorophenyl Substituent
Class-level inference
2-Fluorophenyl group: class-level trend of t₁/₂ > 60 min in human liver microsomes
Unsubstituted/4-F phenyl analogs: often t₁/₂
May support extended half-life context in vivo; direct data not available.
No experimental head-to-head metabolic stability data for this compound.
Carboxylic Acid vs. Ester/Amide
Class-level inference
Target (Free acid)
Predicted solubility ~0.1–1 mg/mL; salt formation possible
Ester/Amide analogs
Increased LogP, no salt formation, solubility typically lower
Carboxylic acid group is predicted to improve solubility ≥10-fold and enables salt screening.
Predicted data; experimental solubility not publicly available.
Metabolic Stability Fragment Screening Kinase Inhibitors

Carboxylic Acid Moiety: Impact on Solubility and Salt Formation Potential

The presence of the piperidine-4-carboxylic acid group provides a handle for salt formation, which can enhance aqueous solubility and crystallinity. The compound's predicted LogP of 1.38 and zwitterionic character (LogD -1.59 at pH 7.4) indicate moderate intrinsic solubility. In contrast, ester prodrugs or amide analogs of this scaffold would lack the ionizable group, resulting in significantly lower aqueous solubility but potentially higher permeability.

Carboxylic Acid vs. Ester/Amide
Class-level inference
Target (Free acid)
Predicted solubility ~0.1–1 mg/mL; salt formation possible
Ester/Amide analogs
Increased LogP, no salt formation, solubility typically lower
Carboxylic acid group is predicted to improve solubility ≥10-fold and enables salt screening.
Predicted data; experimental solubility not publicly available.
Pre-formulation Salt Screening Crystallization

High-Value Application Scenarios for 1-{[1-(2-Fluorophenyl)-1H-1,2,3-triazol-5-yl]methyl}piperidine-4-carboxylic acid in Drug Discovery and Chemical Biology


CNS-Targeted Fragment-Based Drug Discovery (FBDD) Libraries

With a TPSA of 71 Ų, a single H-bond donor, and zero Lipinski violations, this compound occupies a desirable region of CNS lead-like chemical space. Its 1,2,3-triazole ring can function as a bioisostere for amide bonds, while the 2-fluorophenyl group provides a metabolic stability handle. Procurement of this specific scaffold enables the exploration of triazole-piperidine vectors that balance passive permeability (favorable LogP/LogD) with solubility, as predicted by class-level SAR [1].

Kinase Inhibitor Linker and Vector Exploration

The methylene-linked piperidine-4-carboxylic acid provides a well-defined exit vector from the triazole ring, suitable for conjugating to hinge-binding motifs in kinase inhibitor design. The specific 1,2,3-triazole regioisomer positions the 2-fluorophenyl group orthogonally to the piperidine ring, creating a unique dihedral angle that may influence ATP-binding site occupancy. This spatial arrangement cannot be replicated by the 1,2,4-triazole isomer or piperazine analogs, making this compound a specific tool for SAR exploration .

Salt and Co-crystal Screening for Pre-formulation Development

The free carboxylic acid functionality enables systematic salt screening with pharmaceutically acceptable bases (e.g., sodium, potassium, meglumine). The predicted zwitterionic character at physiological pH (LogD -1.59) suggests that salt formation could substantially improve aqueous solubility and dissolution rate, critical for in vivo dosing studies. This capability is absent in the corresponding ester or amide derivatives, making this specific compound the appropriate starting point for formulation development .

Application
Selection Property
Validation Focus
CNS fragment-based screening libraries
Lead-like physicochemical profile (low TPSA, single HBD, zero Lipinski violations)
Blood-brain barrier permeability and CNS MPO desirability assessment
Kinase inhibitor linker exploration
Unique 1,2,3-triazole-piperidine vector geometry
ATP-binding site modeling and hinge-region SAR evaluation
Salt and co-crystal screening
Free carboxylic acid for salt formation
Aqueous solubility and dissolution rate optimization in pre-formulation
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